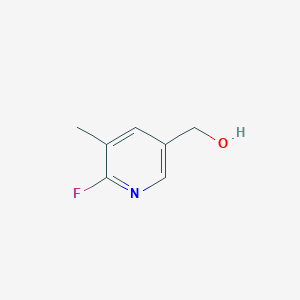

(6-Fluoro-5-methylpyridin-3-YL)methanol

Overview

Description

(6-Fluoro-5-methylpyridin-3-YL)methanol, also known as FM3M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. FM3M is a pyridine derivative that contains a fluorine atom and a hydroxyl group, which make it a versatile molecule with unique properties.

Scientific Research Applications

Photochemical Reactions and Proton Transfer Dynamics

Research on compounds similar to (6-Fluoro-5-methylpyridin-3-yl)methanol, such as derivatives of bipyridyl compounds, has demonstrated their involvement in ultrafast intramolecular proton transfer processes. These studies have implications for understanding the photochemical properties of complex organic molecules and designing materials with specific photoresponsive behaviors (Glasbeek, 1999).

Catalysis and Chemical Synthesis

The use of methanol in catalysis and chemical synthesis is another area of significant interest. Methanol serves as a feedstock in the production of various chemicals, demonstrating the versatility of methanol-based compounds in industrial applications. For instance, liquid-phase methanol synthesis explores the catalytic conversion of methanol to other valuable chemicals, highlighting the role of catalysts and reaction mechanisms in optimizing production processes (Cybulski, 1994).

Environmental Science and Energy Production

Methanol's role in environmental science, particularly in energy production from methanol thermochemical conversion, has been extensively reviewed. These applications focus on hydrogen production from methanol, presenting advancements in catalyst development and reactor technologies. Such research underlines the potential of methanol in supporting the hydrogen economy and enhancing sustainable energy solutions (García et al., 2021).

Transformer Insulating Oil Monitoring

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. The detection of methanol in transformer oil serves as an indicator of cellulose insulation degradation, offering a method for early diagnosis of transformer health and enhancing the reliability of power distribution systems (Jalbert et al., 2019).

Energy Transport Systems

Studies on methanol as part of energy transport systems by synthesis and decomposition reactions provide insights into its use for recovering waste heat and its conversion to usable thermal energy. This research demonstrates the potential of methanol-based processes in energy conservation and environmental protection (Liu et al., 2002).

properties

IUPAC Name |

(6-fluoro-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWXCJKACCOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-5-methylpyridin-3-YL)methanol | |

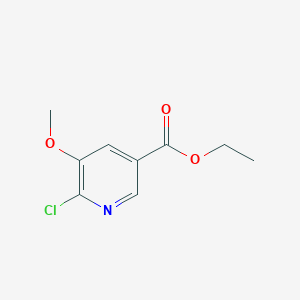

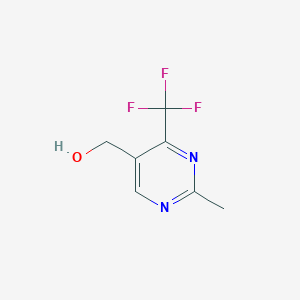

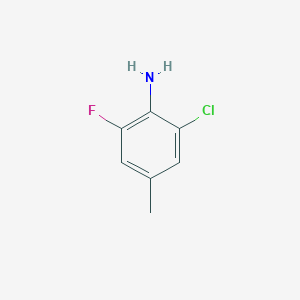

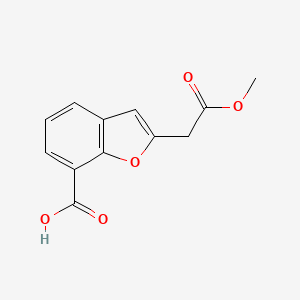

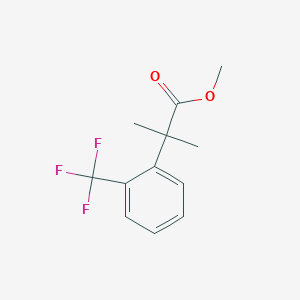

Synthesis routes and methods I

Procedure details

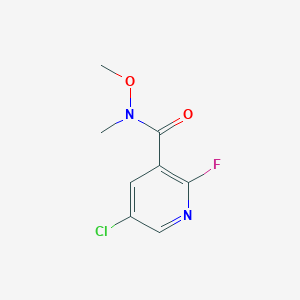

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

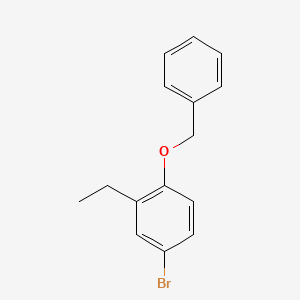

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346945.png)

![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)

![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)